molecular formula C18H15N5O2 B2377391 2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(p-tolyl)acetamide CAS No. 1031619-63-2

2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(p-tolyl)acetamide

Cat. No. B2377391
CAS RN: 1031619-63-2
M. Wt: 333.351
InChI Key: PUPGOZKPQRJODF-UHFFFAOYSA-N
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Description

“2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(p-tolyl)acetamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These compounds have been studied for their DNA intercalation activities as potential anticancer agents . They have been designed, synthesized, and evaluated against various cancer cell lines .


Synthesis Analysis

The synthesis of these compounds involves the design and creation of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives . The process involves bioisosteric modification of the triazolophthalazine ring system to its bioisosteric triazoloquinazoline .


Molecular Structure Analysis

The molecular structure of these compounds is designed to effectively bind with the active site of certain targets. For instance, some derivatives have been designed to bind with the active site of histone acetyltransferase PCAF .


Chemical Reactions Analysis

The chemical reactions involved in the creation of these compounds are complex and involve multiple steps. The end result is a set of compounds that have shown comparable cytotoxic activity with that of doxorubicin, a reference anticancer drug .

Scientific Research Applications

Chemical Synthesis and Derivative Development

A diversified approach to synthesizing complex fused tricyclic scaffolds, including derivatives related to 2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(p-tolyl)acetamide, employs a Ugi four-component reaction. This method provides rapid access to structurally varied molecules, highlighting its utility in developing new compounds for various applications, from material science to pharmaceuticals (An et al., 2017).

Potential Therapeutic Applications

The synthesis of novel quinoxaline derivatives, including those structurally related to the specified compound, has been explored for potential anticonvulsant properties. This research indicates the therapeutic relevance of these compounds in treating convulsions, showcasing their potential in medical applications (Alswah et al., 2013).

Inotropic Activity in Cardiovascular Research

Studies on N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives, closely related to the compound , have shown positive inotropic activity, indicating potential applications in treating heart conditions by improving cardiac contractility (Zhang et al., 2008).

Antiallergic and Antidepressant Activities

Derivatives of the triazoloquinoxaline class have been explored for their antiallergic and antidepressant activities. These compounds have shown significant efficacy in preclinical models, suggesting their potential in developing new treatments for allergies and depression (Loev et al., 1985; Sarges et al., 1990).

Adenosine Receptor Antagonism

Research into 4-amino[1,2,4]triazolo[4,3-a]quinoxalines has revealed their potent and selective antagonism at adenosine A1 and A2 receptors. This property is of interest for developing novel treatments for conditions such as cardiovascular diseases and disorders of the central nervous system (Sarges et al., 1990).

Future Directions

The future directions for these compounds involve further design, optimization, and investigation to produce more potent anticancer analogs . This includes further testing against various cancer cell lines and potentially moving towards clinical trials .

properties

IUPAC Name

N-(4-methylphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2/c1-12-6-8-13(9-7-12)20-17(24)11-22-18(25)23-15-5-3-2-4-14(15)19-10-16(23)21-22/h2-10H,11H2,1H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPGOZKPQRJODF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=CC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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